Biochemical PLK1 Potency and Kinase Selectivity Profile vs Volasertib, BI 2536, and GSK461364
TAK-960 inhibits full-length PLK1 with an IC₅₀ of 0.8 nM, demonstrating comparable or superior potency relative to Volasertib (IC₅₀ = 0.87 nM), BI 2536 (IC₅₀ = 0.83 nM), and GSK461364 (IC₅₀ ~3 nM) [1][2]. However, the key differentiation lies in PLK1/PLK2 selectivity: TAK-960 exhibits a 21.1-fold selectivity (PLK2 IC₅₀ = 16.9 nM), whereas BI 2536 provides only 4.2-fold selectivity (PLK2 IC₅₀ = 3.5 nM) and Volasertib provides 5.7-fold selectivity (PLK2 IC₅₀ = 5 nM) [1][2][3]. This higher selectivity for PLK1 over PLK2 may contribute to a distinct therapeutic index and off-target kinase profile.
| Evidence Dimension | PLK1/PLK2 Selectivity Ratio (fold selectivity) |
|---|---|
| Target Compound Data | PLK1 IC₅₀ = 0.8 nM; PLK2 IC₅₀ = 16.9 nM |
| Comparator Or Baseline | Volasertib: PLK1 IC₅₀ = 0.87 nM, PLK2 IC₅₀ = 5 nM; BI 2536: PLK1 IC₅₀ = 0.83 nM, PLK2 IC₅₀ = 3.5 nM; GSK461364: PLK1 Ki <0.5 nM, PLK2 Ki = 860 nM |
| Quantified Difference | TAK-960: 21.1-fold selectivity; Volasertib: 5.7-fold; BI 2536: 4.2-fold; GSK461364: >1720-fold |
| Conditions | Full-length PLK1/PLK2 enzymatic assays at 10 μM ATP for TAK-960; cell-free assays for comparators |
Why This Matters
Higher PLK1/PLK2 selectivity may reduce PLK2-mediated off-target toxicity, a consideration for in vivo experimental design and target validation studies.
- [1] Hikichi Y, Honda K, Hikami K, et al. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens. Mol Cancer Ther. 2012;11(3):700-709. View Source
- [2] Table 1. Enzyme selectivity profile of TAK-960 on selected kinases. AACR Journals. View Source
- [3] PMC Table 1. PLK1 IC₅₀ values for BI2536 (0.83 nM), Volasertib (0.87 nM), and Onvansertib (2 nM). View Source
